1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives involves the design and creation of new molecules with potential as broad-spectrum anticancer agents. This process typically includes the introduction of specific moieties at various positions of the pyrazolo[3,4-d]pyrimidine ring to enhance biological activity. For example, novel pyrazolo[3,4-d]pyrimidine derivatives possessing the 4-(1H-benzimidazol-2-yl)-phenylamine moiety have been synthesized and evaluated for their anticancer activities, demonstrating potent activities across a range of human cancer cell lines (Singla et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of this compound derivatives, through techniques such as X-ray crystallography, reveals the intricacies of their three-dimensional conformation. The electronic structure and vibrational frequencies have been extensively studied, providing insights into their chemical reactivity and interaction with biological targets (Shukla et al., 2015).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that modify its structure and enhance its biological activity. These reactions include nucleophilic substitutions and cyclizations that introduce new functional groups, thereby influencing the compound's pharmacological properties. The synthesis and characterization of such derivatives often involve complex reactions to achieve the desired modifications (Heravi et al., 2007).
Scientific Research Applications
Synthesis and Chemistry
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been a subject of interest in various synthetic chemistry research. It's involved in the development of novel synthesis methods and the formation of structurally complex compounds:
- A method for synthesizing NMDA receptor antagonists, involving the conversion of a benzylic alcohol into a benzylic fluoride, has been developed. This process includes the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amines (Bio et al., 2008).
- Research on the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines shows the significance of pyrazolo[1,5-a]pyrimidinies in medicinal chemistry due to their excellent biological activities (Xu Li-feng, 2011).
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-1H-Pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By preventing the activation of CDK2, this compound disrupts the progression from the G1 to the S phase of the cell cycle . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .
Pharmacokinetics
These properties can help predict the compound’s bioavailability, which is crucial for its effectiveness as a drug .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It also induces apoptosis within HCT cells . Apoptosis is a form of programmed cell death, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
1-benzylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-11-10-6-16-17(12(10)15-8-14-11)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJROXVGGWPNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280938 | |
Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5444-61-1 | |
Record name | 5444-61-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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